![molecular formula C9H11NS B3057147 2-(Allylthio)aniline CAS No. 77053-20-4](/img/structure/B3057147.png)
2-(Allylthio)aniline
Overview
Description
Scientific Research Applications
Wastewater Treatment
Aniline compounds, including 2-(Allylthio)aniline, are often found in industrial wastewater and are known to be refractive organic pollutants with strong biological toxicity . Research has been conducted on the electrochemical oxidation process using Ti/RuO2 as the anode to degrade aniline-containing wastewater . This process studies the influence of various factors such as anode materials, electrolyte, NaCl concentration, current density, and aniline initial concentration on COD removal, ICE, and Ep .
Fenton Processes for Degradation
Fenton processes, which involve the reaction of hydrogen peroxide with iron, have been used for the degradation of aniline . While the specific application of 2-(Allylthio)aniline in this context is not mentioned, it’s possible that similar processes could be applied.
Safety and Hazards
Mechanism of Action
Target of Action
Anilines, a class of compounds to which 2-(allylthio)aniline belongs, are known to interact with various enzymes and proteins in the body .
Mode of Action
Anilines generally undergo metabolic transformations in the body, which can lead to the formation of reactive metabolites . These metabolites can interact with cellular targets, leading to various biological effects .
Biochemical Pathways
For instance, anilines can undergo N-alkylation, a process catalyzed by various metal complex and heterogeneous catalysts . This process can lead to the formation of various metabolites, which can have different biological effects .
Pharmacokinetics
The pharmacokinetics of 2-(Allylthio)aniline have been studied in rats . The compound is metabolized by cytochrome P450 (CYP) isozymes . The rate of elimination of 2-(Allylthio)aniline was found to be rapid compared to other aniline derivatives . The metabolic transformation of 2-(Allylthio)aniline can influence its bioavailability .
Result of Action
The metabolic products of anilines can interact with various cellular targets, potentially leading to a range of biological effects .
Action Environment
The action of 2-(Allylthio)aniline can be influenced by various environmental factors. For instance, the compound is stable under normal conditions, but partial decomposition may occur under high temperature or light exposure . It is insoluble in water but soluble in organic solvents such as ethanol and dimethylformamide .
properties
IUPAC Name |
2-prop-2-enylsulfanylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIIJUUMINQFTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=CC=CC=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407052 | |
Record name | 2-(allylthio)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Allylthio)aniline | |
CAS RN |
77053-20-4 | |
Record name | 2-(allylthio)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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